molecular formula C18H13NO8 B12534567 3,4-bis(3,4-dihydroxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid CAS No. 653572-65-7

3,4-bis(3,4-dihydroxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid

Cat. No.: B12534567
CAS No.: 653572-65-7
M. Wt: 371.3 g/mol
InChI Key: TZRKGDSGYYJERQ-UHFFFAOYSA-N
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Description

3,4-bis(3,4-dihydroxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid is a complex organic compound characterized by its unique structure, which includes two dihydroxyphenyl groups attached to a pyrrole ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-bis(3,4-dihydroxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroxybenzaldehyde with pyrrole-2,5-dicarboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-bis(3,4-dihydroxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced phenolic compounds.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3,4-bis(3,4-dihydroxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.

    Medicine: Investigated for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3,4-bis(3,4-dihydroxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid involves its interaction with various molecular targets. The dihydroxyphenyl groups can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the compound can inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydroxyphenylacetic acid: Known for its antioxidant properties.

    3,4-dihydroxyphenylpropionic acid: Exhibits similar antioxidant activity.

    3,4-bis(3-hydroxyphenyl)hexane: Studied for its anticancer properties.

Uniqueness

3,4-bis(3,4-dihydroxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid is unique due to its dual dihydroxyphenyl groups attached to a pyrrole ring, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

CAS No.

653572-65-7

Molecular Formula

C18H13NO8

Molecular Weight

371.3 g/mol

IUPAC Name

3,4-bis(3,4-dihydroxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid

InChI

InChI=1S/C18H13NO8/c20-9-3-1-7(5-11(9)22)13-14(8-2-4-10(21)12(23)6-8)16(18(26)27)19-15(13)17(24)25/h1-6,19-23H,(H,24,25)(H,26,27)

InChI Key

TZRKGDSGYYJERQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(NC(=C2C3=CC(=C(C=C3)O)O)C(=O)O)C(=O)O)O)O

Origin of Product

United States

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